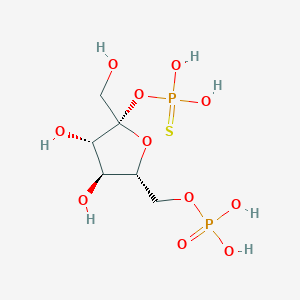
1-(2-Amino-5-hydroxyphenyl)propan-1-one
Übersicht
Beschreibung
1-(2-Amino-5-hydroxyphenyl)propan-1-one, also known as 5-Hydroxyindoleacetic acid (5-HIAA), is an important intermediate compound in the metabolism of serotonin. It is a metabolite of serotonin that is found in the urine and cerebrospinal fluid (CSF) of humans and other animals. 5-HIAA is a useful biomarker for the diagnosis of serotonin-related diseases, such as depression and anxiety. In addition, 5-HIAA is also used as a reagent in laboratory studies to study the metabolism of serotonin and its related compounds.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität in der Biochemie
1-(2-Amino-5-hydroxyphenyl)propan-1-one wurde auf seine potenziellen antioxidativen Eigenschaften untersucht. Antioxidantien sind in der Biochemie von entscheidender Bedeutung, da sie reaktive Sauerstoffspezies (ROS) neutralisieren können, die Zellstrukturen schädigen und zu verschiedenen Krankheiten führen können . Die Wirksamkeit der Verbindung beim Abfangen freier Radikale und der Reduzierung von oxidativem Stress macht sie zu einem interessanten Forschungsobjekt bei der Entwicklung neuer antioxidativer Therapien.
Synthetisches Zwischenprodukt in der pharmazeutischen Chemie
Diese Verbindung dient als synthetisches Zwischenprodukt bei der asymmetrischen Synthese von Schlüsselzwischenprodukten für die Herstellung von Irinotecan und anderen Camptothecin-Analoga . Diese Zwischenprodukte sind für die Synthese von Antitumormitteln unerlässlich und unterstreichen die Bedeutung der Verbindung in der pharmazeutischen Chemie.
Pharmakologische Anwendungen
In der Pharmakologie wird this compound bei der Synthese von E-Ring-modifizierten (RS)-Camptothecin-Analoga verwendet . Diese Analoga werden auf ihre Antitumoreigenschaften untersucht, was die Verbindung zu einem wertvollen Gut bei der Entwicklung neuer Krebsbehandlungen macht.
Rolle in der organischen Synthese
Die Rolle der Verbindung erstreckt sich auf die organische Synthese, wo sie als Baustein für komplexe organische Moleküle verwendet wird . Ihre Vielseitigkeit bei der Bildung verschiedener chemischer Strukturen macht sie zu einem wertvollen Werkzeug für Forscher bei der Erstellung verschiedener organischer Verbindungen.
Anwendungen in der analytischen Chemie
Als zertifiziertes Referenzmaterial wird this compound in der analytischen Chemie für die Datenanalyse und Qualitätskontrolle verwendet . Ihre Zuverlässigkeit und Genauigkeit bei analytischen Messungen gewährleisten die Integrität wissenschaftlicher Daten.
Industrielle Anwendungen
Während spezifische industrielle Anwendungen in den verfügbaren Daten nicht detailliert sind, deutet die Rolle der Verbindung als synthetisches Zwischenprodukt auf ihre potenzielle Verwendung in verschiedenen chemischen Industrien hin. Ihre Eigenschaften könnten bei der Herstellung von Arzneimitteln, Spezialchemikalien und möglicherweise in anderen Bereichen eingesetzt werden, die eine komplexe organische Synthese erfordern .
Eigenschaften
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCZNCHGYNRIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35364-15-9 | |
| Record name | 2-amino-5-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(2-Amino-5-hydroxyphenyl)propan-1-one in the synthesis of SN-38?
A1: this compound serves as a crucial building block in the synthesis of SN-38. The research describes its use in an iodine-catalyzed Friedländer condensation reaction with a tricyclic lactone intermediate (compound 6 in the abstract). [] This reaction forms the final six-membered ring of the camptothecin core structure, contributing to the successful synthesis of SN-38.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)







![Benz[a]anthracene-d12](/img/structure/B49388.png)
